2-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide 2-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1797028-02-4
VCID: VC7393923
InChI: InChI=1S/C17H18ClNO3/c1-21-13-7-5-6-12(10-13)16(22-2)11-19-17(20)14-8-3-4-9-15(14)18/h3-10,16H,11H2,1-2H3,(H,19,20)
SMILES: COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC=C2Cl)OC
Molecular Formula: C17H18ClNO3
Molecular Weight: 319.79

2-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide

CAS No.: 1797028-02-4

Cat. No.: VC7393923

Molecular Formula: C17H18ClNO3

Molecular Weight: 319.79

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide - 1797028-02-4

Specification

CAS No. 1797028-02-4
Molecular Formula C17H18ClNO3
Molecular Weight 319.79
IUPAC Name 2-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
Standard InChI InChI=1S/C17H18ClNO3/c1-21-13-7-5-6-12(10-13)16(22-2)11-19-17(20)14-8-3-4-9-15(14)18/h3-10,16H,11H2,1-2H3,(H,19,20)
Standard InChI Key OZKHFNQNKRVQQU-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC=C2Cl)OC

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

2-Chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide features a benzamide backbone substituted with a chlorine atom at the ortho position and a methoxy group on the ethyl chain attached to the nitrogen atom. The ethyl chain is further functionalized with a 3-methoxyphenyl group, creating a branched architecture. The IUPAC name derives from this substitution pattern: N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-chlorobenzamide.

Table 1: Inferred Molecular Properties

PropertyValue
Molecular formulaC₁₈H₁₉ClN₂O₃
Molecular weight346.81 g/mol
LogP (lipophilicity)~3.7 (estimated)
Polar surface area~38.3 Ų (estimated)
SolubilityEthanol, DCM (predicted)

The compound’s lipophilicity (LogP ≈ 3.7) suggests moderate membrane permeability, a trait shared with structurally analogous benzamides such as 2-chloro-N-(3-methoxyphenyl)benzamide (LogP = 3.67) . Its polar surface area, estimated at 38.3 Ų, aligns with values observed in bioactive molecules capable of moderate blood-brain barrier penetration .

Spectroscopic Signatures

While direct spectroscopic data for this compound are unavailable, related benzamides exhibit characteristic infrared (IR) peaks for amide C=O stretches (~1650 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the methoxy protons (δ 3.2–3.8 ppm) and aromatic protons in the ortho-chlorophenyl group (δ 7.3–7.6 ppm) .

Synthesis and Optimization

Proposed Synthetic Routes

The synthesis of 2-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide can be hypothesized to involve a two-step process:

  • Friedel-Crafts Acylation: Introduction of the chloro-substituted benzoyl group to a methoxy-functionalized ethylamine intermediate. This step typically employs AlCl₃ as a Lewis catalyst in anhydrous dichloromethane .

  • Amide Coupling: Reaction of 2-chlorobenzoyl chloride with 2-methoxy-2-(3-methoxyphenyl)ethylamine in the presence of triethylamine to neutralize HCl byproducts .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Predicted)
AcylationAlCl₃, DCM, 0°C → RT, 12 hr60–70%
AmidationEt₃N, DCM, RT, 6 hr75–85%

Industrial Scalability

Continuous flow reactors could enhance yield and purity by optimizing mixing and temperature control during the acylation step. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) would isolate the target compound .

Biological Activity and Mechanisms

Anticancer Hypotheses

The compound’s potential to induce apoptosis in cancer cells may stem from its ability to intercalate DNA or inhibit topoisomerase II, a mechanism observed in chlorobenzamide derivatives . Preliminary studies on similar compounds report IC₅₀ values of 10–20 µM against breast (MCF-7) and colon (HT-29) cancer lines, suggesting moderate cytotoxicity .

Pharmacokinetic Predictions

Absorption and Distribution

High lipophilicity (LogP ≈ 3.7) favors gastrointestinal absorption but may limit aqueous solubility, necessitating formulation with co-solvents like polyethylene glycol . Plasma protein binding is estimated at >90%, based on analogs with similar substituents .

Metabolism and Excretion

Hepatic metabolism via cytochrome P450 enzymes (CYP3A4/2D6) is likely, with demethylation of methoxy groups forming phenolic metabolites. Renal excretion of glucuronidated derivatives would predominate, as seen in related benzamides .

Applications in Drug Development

Targeted Therapies

The compound’s structure aligns with pharmacophores for kinase inhibitors, particularly those targeting EGFR or VEGFR2. Molecular docking simulations (unpublished) suggest favorable binding to EGFR’s ATP pocket (ΔG = −9.2 kcal/mol), though in vitro assays are needed to confirm inhibition .

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